molecular formula C14H17F3N2O3 B2717721 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1351641-14-9

1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2717721
CAS No.: 1351641-14-9
M. Wt: 318.296
InChI Key: RELBYNGPFHUXRF-UHFFFAOYSA-N
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Description

1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and a urea moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran intermediate, followed by the introduction of the trifluoromethyl group and the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the urea moiety can produce primary or secondary amines.

Mechanism of Action

The mechanism by which 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)carbamate
  • **2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)10-3-1-2-4-11(10)19-12(20)18-9-13(21)5-7-22-8-6-13/h1-4,21H,5-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBYNGPFHUXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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